
(2-Cyclopropoxypyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is to start with a halogenated pyridine derivative, such as 2-chloropyridine, and perform a halogen-metal exchange using a metal reagent like lithium or magnesium. This intermediate is then treated with a boron-containing reagent, such as bis(pinacolato)diboron, under suitable conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other reactions like the Chan-Lam coupling, where it forms carbon-nitrogen or carbon-oxygen bonds .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an electrophile (e.g., aryl halide) under mild conditions.
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol as the nucleophile.
Major Products
The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile and nucleophile used in the reaction .
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the cyclopropoxy group.
2-Chloropyridine-4-boronic acid: Contains a chlorine substituent instead of a cyclopropoxy group.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a cyclopropoxy group.
Uniqueness
(2-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other pyridinylboronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
(2-cyclopropyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2 |
InChI-Schlüssel |
IPIBTPFLCVTHNO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)OC2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


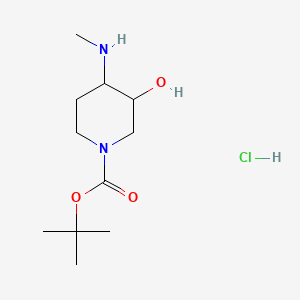
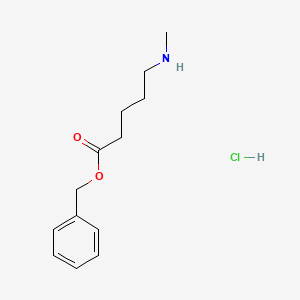
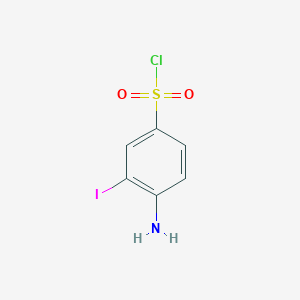
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
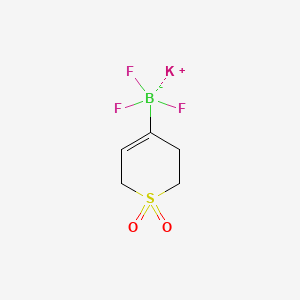
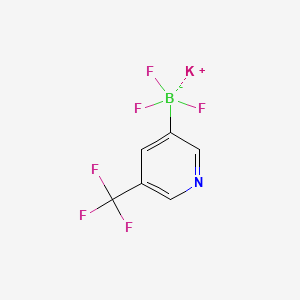

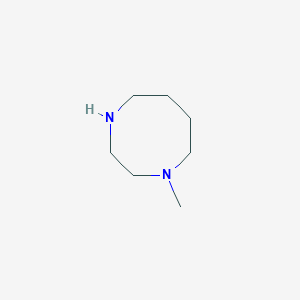
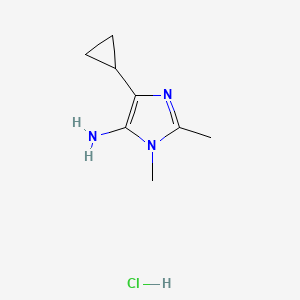
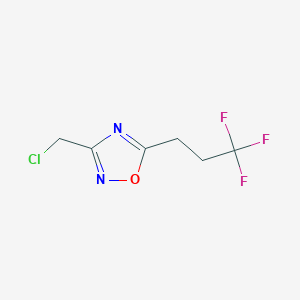
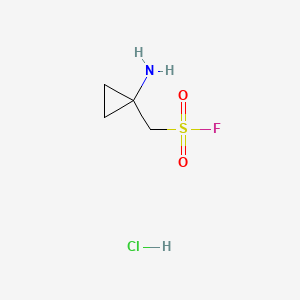
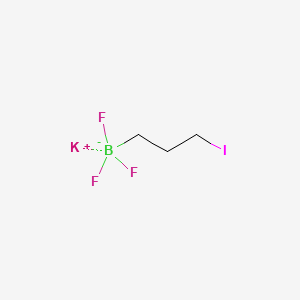
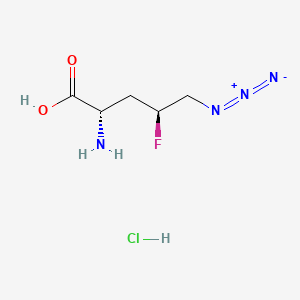
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
